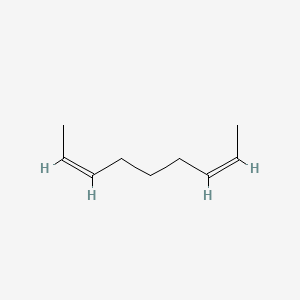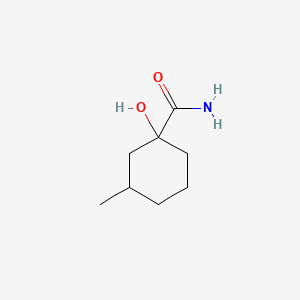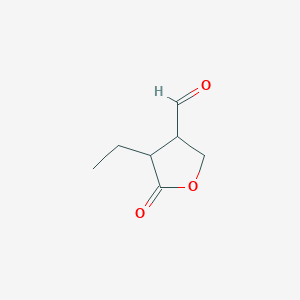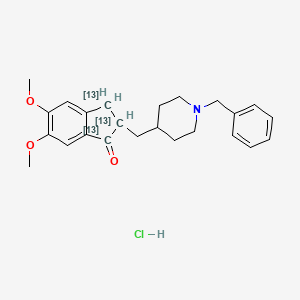![molecular formula C22H38N4O5S B13831574 6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinylcaproylaminocaproic Acid is a biotinylated compound that consists of biotin attached to two long-chain hydrocarbon linkers. This compound is known for its ability to reduce steric hindrance and enhance the binding efficiency of the biotin tag to streptavidin or avidin . The molecular formula of N-Biotinylcaproylaminocaproic Acid is C22H38N4O5S, and it has a molecular weight of 470.63 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinylcaproylaminocaproic Acid involves the attachment of biotin to two long-chain hydrocarbon linkers. One common method involves the reaction of biotin with ε-aminocaproic acid and hexanoic acid under specific conditions . The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of N-Biotinylcaproylaminocaproic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Biotinylcaproylaminocaproic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of N-Biotinylcaproylaminocaproic Acid with modified functional groups. These derivatives are often used in further chemical and biological studies .
Applications De Recherche Scientifique
N-Biotinylcaproylaminocaproic Acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Biotinylcaproylaminocaproic Acid involves its ability to bind to streptavidin or avidin with high affinity. The long-chain hydrocarbon linkers reduce steric hindrance, allowing for more efficient binding of the biotin tag to its target . This binding interaction is crucial for various biochemical assays and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin: A simpler biotinylated compound without the long-chain hydrocarbon linkers.
Biotinylated Polyethylene Glycol (PEG): A biotinylated compound with polyethylene glycol linkers instead of hydrocarbon linkers.
Uniqueness
N-Biotinylcaproylaminocaproic Acid is unique due to its long-chain hydrocarbon linkers, which enhance the binding efficiency of the biotin tag to streptavidin or avidin. This feature makes it particularly useful in applications where reduced steric hindrance is essential for efficient binding .
Propriétés
Formule moléculaire |
C22H38N4O5S |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16?,17-,21?/m0/s1 |
Clé InChI |
SRKRKWYAHKIBEW-BATSVXPKSA-N |
SMILES isomérique |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















